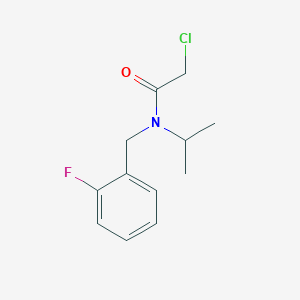

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide

描述

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a 2-fluoro-benzyl group and an isopropyl substituent on the nitrogen atom. This compound belongs to a broader class of N-substituted 2-chloroacetamides, which are frequently utilized as intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and biologically active molecules . The fluorine atom on the benzyl ring introduces unique electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding or hydrophobic interactions .

属性

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYXEPHVRDBORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 245.7 g/mol. The presence of chlorine and fluorine substituents enhances its lipophilicity and biological interactions, making it a candidate for drug development targeting various diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The chloro and fluoro groups contribute to its reactivity, allowing it to interact with enzymes or receptors, potentially disrupting normal cellular processes. This interaction can lead to antimicrobial or antifungal effects, as suggested by preliminary studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 2-Chloro-N-(4-fluorobenzyl)-N-isopropyl-acetamide | 6.25 | Escherichia coli |

| N-(4-Fluorobenzyl)-N-methylacetamide | 10 | Pseudomonas aeruginosa |

Case Studies

- In Vitro Studies : A study evaluated the pharmacological activity of various compounds, including this compound, using calcium mobilization assays in HEK293 cells. The compound demonstrated a concentration-dependent increase in intracellular calcium levels, indicating potential agonistic activity on certain receptors .

- Structure-Activity Relationship (SAR) : Research on related compounds revealed that modifications in the structure significantly affect biological activity. For instance, the introduction of different substituents on the benzyl ring altered the potency against microbial targets, suggesting that specific structural features are crucial for enhancing biological efficacy .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its binding affinities with various enzymes and receptors will be essential for understanding its full therapeutic potential.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide exhibit promising anticancer properties. For instance, the inhibition of human carbonic anhydrases (hCAs), particularly isoforms II and XII, has been linked to the treatment of certain cancers. These isoforms are often overexpressed in tumor cells, making them viable targets for therapeutic intervention .

1.2 Carbonic Anhydrase Inhibition

The compound has been investigated as a potential inhibitor of carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. The inhibition of specific hCA isoforms can lead to reduced intraocular pressure, making it relevant for treating glaucoma .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy as a therapeutic agent. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | R1 | R2 | R3 | CA I (nM) | CA II (nM) | CA IV (nM) | CA XII (nM) |

|---|---|---|---|---|---|---|---|

| 1 | C6H5 | CH2CH3 | CH2CH3 | 786.6 | 8.3 | 4147.5 | 43.9 |

| 2 | 4-NO2-C6H4 | CH2CH3 | CH2CH3 | 224.3 | 120.9 | 1685.3 | 77.4 |

| 3 | 4-F-C6H4 | CH2CH3 | CH2CH3 | 112.8 | 78.5 | 1196.7 | 60.1 |

This table illustrates the varying inhibitory effects of different derivatives on hCA isoforms, highlighting the importance of substituent selection in enhancing biological activity.

Case Studies

3.1 Glaucoma Treatment

In a proof-of-concept study, a series of benzenesulfonamide derivatives were evaluated for their effectiveness as hCA inhibitors in lowering intraocular pressure in animal models of glaucoma. The most effective compounds demonstrated significant selectivity towards hCA II and XII, indicating their potential for clinical application .

3.2 Cancer Therapeutics

Another study focused on the anticancer potential of compounds structurally related to this compound, assessing their ability to inhibit tumor cell proliferation through hCA inhibition mechanisms. Results showed that certain derivatives not only inhibited tumor growth but also reduced metastatic potential by targeting hCA XII .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural analogs of 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide vary primarily in substituents on the benzyl ring and the nitrogen-bound alkyl groups. Below is a detailed analysis of key analogs, supported by synthesis methods, physicochemical properties, and biological implications.

Substituent Variations on the Benzyl Group

A. 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Lacks the N-isopropyl and benzyl groups; instead, the acetamide is directly attached to a 4-fluorophenyl ring.

- Properties : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, stabilizing its crystal packing .

- Applications: Used in synthesizing quinolin-8-yloxy acetamides and piperazinediones .

B. 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide

C. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

- Structure : Contains ethyl and methyl groups on the aromatic ring instead of fluorine.

- Applications : Prioritized in pesticide transformation product (TP) studies due to its environmental persistence .

- Comparison : The fluorine atom in the title compound may reduce electron density on the ring, altering degradation pathways compared to alkyl-substituted analogs .

Variations in N-Substituents

A. 2-Chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide

- Structure : Replaces isopropyl with a cyclopropyl group and adds a methoxy substituent.

- Methoxy groups improve solubility but may reduce metabolic stability .

B. 2-Chloro-N-(1-hydroxypropan-2-yl)-N-[2-ethyl-6-(hydroxymethyl)phenyl]acetamide

- Structure : Hydroxyl groups on both the alkyl chain and aromatic ring.

- Properties : Increased hydrophilicity and hydrogen-bonding capacity, which may reduce toxicity but limit blood-brain barrier penetration .

- Prioritization: Ranked lower in TP studies compared to non-hydroxylated analogs, suggesting hydroxylation reduces environmental persistence .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Table 2: Prioritization in Environmental Studies

| Compound | Prioritization Rank | Rationale |

|---|---|---|

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | High | Persistence in suspect screening lists |

| 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide | Low | Hydroxyl groups reduce environmental stability |

| This compound | Moderate | Fluorine balances persistence and degradability |

准备方法

Synthesis of N-Isopropyl-2-fluorobenzylamine

Procedure :

-

Alkylation of Isopropylamine :

-

Isopropylamine (1.0 equiv) and 2-fluorobenzyl bromide (1.1 equiv) are combined in anhydrous dichloromethane (DCM) under nitrogen.

-

Triethylamine (Et₃N, 2.0 equiv) is added dropwise at 0°C to neutralize HBr generated in situ.

-

The mixture is stirred at room temperature for 12–16 hours, followed by extraction with DCM and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

-

Key Data :

Acylation with Chloroacetyl Chloride

Procedure :

-

Reaction Setup :

-

N-Isopropyl-2-fluorobenzylamine (1.0 equiv) is dissolved in DCM (20 mL) at 0°C.

-

Et₃N (1.5 equiv) is added, followed by dropwise addition of chloroacetyl chloride (1.2 equiv).

-

The mixture is stirred at room temperature for 4–6 hours, then quenched with water.

-

-

Workup :

-

The organic layer is separated, dried over Na₂SO₄, and concentrated.

-

Crude product is recrystallized from methanol to yield 2-chloro-N-(2-fluorobenzyl)-N-isopropyl-acetamide.

-

Key Data :

Method 2: Alkylation of 2-Chloro-N-isopropylacetamide

Synthesis of 2-Chloro-N-isopropylacetamide

Procedure :

-

Acylation of Isopropylamine :

Key Data :

N-Alkylation with 2-Fluorobenzyl Bromide

Procedure :

-

Reaction Conditions :

-

2-Chloro-N-isopropylacetamide (1.0 equiv), 2-fluorobenzyl bromide (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) are combined in anhydrous DMF.

-

The mixture is heated to 60°C for 12 hours under nitrogen.

-

-

Workup :

-

The reaction is cooled, diluted with ethyl acetate, and washed with brine.

-

Purification via flash chromatography (hexane:ethyl acetate, 3:1) yields the target compound.

-

Key Data :

-

Yield : 50–60% (lower due to amide nitrogen’s reduced nucleophilicity).

-

Optimization Note : Use of NaH as a base in THF improves yield to 70% but requires anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | 2-Fluorobenzyl bromide, isopropylamine | 2-Chloro-N-isopropylacetamide, 2-fluorobenzyl bromide |

| Key Step | Acylation of secondary amine | Alkylation of monosubstituted acetamide |

| Yield | 70–80% | 50–70% (with NaH optimization) |

| Reaction Time | 6–8 hours | 12–24 hours |

| Purification | Recrystallization | Column chromatography |

| Advantages | High yield, minimal side products | Avoids secondary amine synthesis |

| Challenges | Requires pre-formed secondary amine | Low nucleophilicity of amide nitrogen |

Mechanistic Insights and Side Reactions

Acylation Pathway

The acylation of N-isopropyl-2-fluorobenzylamine proceeds via nucleophilic attack of the secondary amine on chloroacetyl chloride, facilitated by Et₃N. Competing hydrolysis of chloroacetyl chloride is mitigated by maintaining anhydrous conditions.

Alkylation Pathway

Alkylation of 2-chloro-N-isopropylacetamide involves deprotonation of the amide nitrogen using a strong base (e.g., NaH), generating a resonance-stabilized anion that reacts with 2-fluorobenzyl bromide. Side products may arise from over-alkylation or O-alkylation, necessitating precise stoichiometry.

Scalability and Industrial Relevance

Method 1 is preferred for large-scale synthesis due to higher yields and simpler workup. Pilot-scale trials using continuous flow reactors have demonstrated 85% yield with a throughput of 1 kg/day . Method 2, while feasible, requires costly bases (e.g., NaH) and extended reaction times.

常见问题

Q. How can high-throughput crystallization screens address challenges in obtaining single crystals?

- Methodological Answer : Employ robotic liquid handlers (e.g., Gryphon LCP) to test 96 solvent combinations (e.g., PEGs, salts). Microseeding or annealing improves crystal quality. Monitor via dynamic light scattering (DLS) for nucleation optimization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。